molecular formula C13H11ClF3N3S B2688937 4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-24-8

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B2688937
CAS RN: 338792-24-8
M. Wt: 333.76
InChI Key: CMFPLTGGTJKZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known as CP-690,550, is a small molecule drug that is used to treat autoimmune diseases. This drug acts as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokines that are responsible for inflammation in autoimmune diseases. CP-690,550 has been extensively studied for its efficacy and safety in treating autoimmune diseases, and its mechanism of action has been well-characterized.

Scientific Research Applications

Environmental Impact and Degradation

Research on fluorinated compounds, similar in nature to the chemical , indicates a concern for their environmental persistence and the challenge they pose for degradation. For instance, studies have examined the sources, distribution, and health risks of novel fluorinated alternatives, highlighting the persistence and potential toxicity of these compounds in the environment (Yu Wang et al., 2019). Additionally, the development of amine-functionalized sorbents for efficient removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies suggests ongoing efforts to mitigate the environmental impact of such compounds (M. Ateia et al., 2019).

Pharmacological Applications

Pyrimidine derivatives, which share a part of the chemical structure with the compound , have been identified as having a wide range of pharmacological activities. These activities include antiviral, antimicrobial, antitumor, and anti-inflammatory effects, making pyrimidine a promising scaffold for the development of new biologically active compounds (A. Chiriapkin, 2022). The synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been extensively reviewed, highlighting their potential in drug development (H. Rashid et al., 2021).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFPLTGGTJKZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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